6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Description
6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C21H16FN7O2 and its molecular weight is 417.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.13495094 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to be involved in the base excision repair (ber) pathway .
Mode of Action
It’s suggested that bioisosteric replacements of purine scaffold of the ligand roscovitine by different ring systems such as pyrazolo[3,4-d]pyrimidine or pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin, place it in the atp adenine region as in roscovitine with the required hydrophobic bindings .
Biochemical Pathways
The compound is likely to affect the base excision repair (BER) pathway . This pathway is crucial for repairing damaged DNA and maintaining genomic stability. The compound’s interaction with this pathway could have significant downstream effects, potentially influencing cell survival and function.
Pharmacokinetics
Most of the compounds with similar structures showed superior cytotoxic activities against mcf-7 and hct-116 with ic 50 range (45–97 nm) and (6–99 nm), respectively, and moderate activity against hepg-2 with ic 50 range of (48–90 nm) compared to sorafenib (ic 50: 144, 176 and 19 nm, respectively) .
Result of Action
Given its potential involvement in the ber pathway , it could influence DNA repair processes and thereby impact cell survival and function.
Properties
IUPAC Name |
6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN7O2/c1-13-3-2-4-14(9-13)10-29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-31-17)15-5-7-16(22)8-6-15/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBUWSWZXQPIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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